molecular formula C12H17NO B1353784 (S)-3-(3-Methoxyphenyl)piperidine CAS No. 88784-37-6

(S)-3-(3-Methoxyphenyl)piperidine

Cat. No. B1353784
CAS RN: 88784-37-6
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-LLVKDONJSA-N
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Description

(S)-3-(3-Methoxyphenyl)piperidine, also known as (S)-(+)-3-PPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.

Scientific Research Applications

Analytical and Synthetic Methodologies

  • A study detailed the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-(3-Methoxyphenyl)piperidine, showcasing the development of analytical techniques for their identification in biological matrices (De Paoli et al., 2013).
  • Research on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines introduced methods for synthesizing 3-arylpiperidines, a category that includes (S)-3-(3-Methoxyphenyl)piperidine derivatives, highlighting advancements in pharmaceutical chemistry (Millet & Baudoin, 2015).

Biological Studies

  • A significant application was identified in antimicrobial research, where a chemical compound showed selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells, indicating potential utility in combating antibiotic resistance (Kim et al., 2011).
  • In the context of receptor studies, derivatives of (S)-3-(3-Methoxyphenyl)piperidine were investigated for their affinity to the glutamate NMDA receptor, contributing to our understanding of psychotomimetic effects in humans (Roth et al., 2013).

Chemical Synthesis Processes

  • The synthesis and structural characterization of various piperidines and piperazines related to (S)-3-(3-Methoxyphenyl)piperidine were explored, focusing on their potential as ligands for neurological receptors and their application in medicinal chemistry (Penjisevic et al., 2016).

properties

IUPAC Name

(3S)-3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449616
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-Methoxyphenyl)piperidine

CAS RN

88784-37-6
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 2
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 3
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 4
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 5
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 6
(S)-3-(3-Methoxyphenyl)piperidine

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